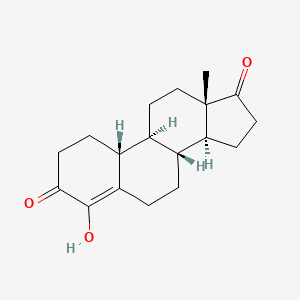

4-Hydroxyestr-4-ene-3,17-dione

Descripción

4-Hydroxyestr-4-ene-3,17-dione (systematic name: 4-hydroxy-4-androstene-3,17-dione) is a steroidal compound characterized by a hydroxyl group at the C4 position, a 3-keto group, and a 17-keto group. It is a potent aromatase inhibitor, effectively suppressing the conversion of androgens to estrogens by binding irreversibly to the aromatase enzyme .

Propiedades

Fórmula molecular |

C18H24O3 |

|---|---|

Peso molecular |

288.4 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S)-4-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h10-12,14,21H,2-9H2,1H3/t10-,11-,12-,14+,18+/m1/s1 |

Clave InChI |

BCVWOEMXIUATAJ-ATYZGLLASA-N |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=O)CC[C@H]34)O |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CCC4=C(C(=O)CCC34)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyestr-4-ene-3,17-dione typically involves the hydroxylation of androst-4-ene-3,17-dione. One common method includes the use of microbial biotransformation, where specific strains of fungi such as Aspergillus and Fusarium are employed to introduce the hydroxyl group at the 4-position . This biotransformation process is carried out under controlled conditions, often involving the incubation of the substrate with the microbial culture for several days.

Industrial Production Methods

Industrial production of 4-Hydroxyestr-4-ene-3,17-dione may involve large-scale microbial fermentation processes. These processes utilize optimized strains of microorganisms that have been genetically engineered to enhance the yield and efficiency of the hydroxylation reaction. The fermentation is typically conducted in bioreactors under specific temperature, pH, and nutrient conditions to maximize the production of the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxyestr-4-ene-3,17-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-hydroxyandrost-4-ene-3,17-dione.

Reduction: Reduction reactions can convert it to other hydroxylated derivatives.

Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of the parent compound. For example, the oxidation of 4-Hydroxyestr-4-ene-3,17-dione can yield 4-hydroxyandrost-4-ene-3,17-dione, while reduction can produce different hydroxylated steroids .

Aplicaciones Científicas De Investigación

4-Hydroxyestr-4-ene-3,17-dione has several scientific research applications:

Biology: The compound is studied for its role in steroid metabolism and its effects on various biological pathways.

Mecanismo De Acción

The mechanism of action of 4-Hydroxyestr-4-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It acts as an intermediate in the biosynthesis of other steroid hormones, such as testosterone and estrone. The compound can modulate the activity of enzymes involved in steroid metabolism, thereby influencing the levels of various steroid hormones . Additionally, it may exhibit weak androgenic and estrogenic activities, contributing to its pharmacological effects .

Comparación Con Compuestos Similares

Structural Features

The following table highlights structural differences among key steroidal intermediates:

| Compound | Core Structure | Key Functional Groups | Double Bonds |

|---|---|---|---|

| 4-Hydroxyestr-4-ene-3,17-dione | Androstene | C4-OH, C3=O, C17=O | Δ⁴ |

| Androst-4-ene-3,17-dione (AD) | Androstene | C3=O, C17=O | Δ⁴ |

| Androsta-1,4-diene-3,17-dione (ADD) | Androstadiene | C3=O, C17=O | Δ¹, Δ⁴ |

| 9α-Hydroxy-4-androstene-3,17-dione | Androstene | C9α-OH, C3=O, C17=O | Δ⁴ |

| 19-Norandrostenedione | Estrane | C3=O, C17=O | Δ⁴ |

Notes:

Functional and Metabolic Roles

- Aromatase Inhibition: 4-Hydroxyestr-4-ene-3,17-dione exhibits irreversible aromatase inhibition, outperforming dihydrotestosterone and aminoglutethimide in potency . In contrast, AD serves as a substrate for aromatase during estrogen biosynthesis .

- Microbial Biotransformation :

AD is converted to ADD by 3-ketosteroid-Δ¹-dehydrogenase (KstD) in Gordonia neofelifaecis, a critical step in industrial glucocorticoid production . - Therapeutic Efficacy :

4-Hydroxyestr-4-ene-3,17-dione causes significant regression of mammary tumors in rats, comparable to 4-acetoxyandrostenedione and 1,4,6-androstatrienedione .

Comparative Pharmacological Data

Aromatase Inhibitory Potency

The following table ranks aromatase inhibitors by potency (human placental microsomes):

| Compound | Relative Potency | Key Mechanism |

|---|---|---|

| 10-Propargylestr-4-ene-3,17-dione | Highest | Irreversible suicide substrate |

| 4-Hydroxyestr-4-ene-3,17-dione | High | Irreversible inactivation |

| Dihydrotestosterone | Moderate | Competitive inhibition |

| Testolactone | Low | Non-competitive inhibition |

Sources :

Key Research Findings

Irreversible Enzyme Binding: 4-Hydroxyestr-4-ene-3,17-dione covalently binds to aromatase, causing permanent inactivation.

Tumor Regression :

In vivo studies show 4-hydroxyestr-4-ene-3,17-dione reduces nitrosomethylurea-induced mammary tumors in rats by >90%, comparable to 4-acetoxyandrostenedione .

Metabolic Stability : Unlike AD, which is rapidly metabolized during estrogen synthesis, 4-hydroxyestr-4-ene-3,17-dione accumulates in tissues, prolonging its therapeutic effect .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.